SPL‑410
Description
Identification of SPPL2a as a Pharmacological Target
SPPL2a gained prominence due to its non-redundant role in antigen-presenting cells (APCs). Genetic studies revealed that SPPL2a-deficient mice exhibited B cell maturation arrest at the transitional 1 stage and reduced myeloid dendritic cell populations, phenotypes rescued by concurrent CD74 knockout. Mechanistically, SPPL2a cleaves the CD74 N-terminal fragment (NTF), preventing toxic accumulation of CD74/p8 and enabling proper MHC class II-mediated antigen presentation.
In humans, SPPL2a deficiency causes Mendelian susceptibility to mycobacterial disease (MSMD) , characterized by impaired dendritic cell function and dysregulated cytokine responses. This validated SPPL2a as a therapeutic target for autoimmune diseases, where aberrant APC activity drives pathology. Key findings include:
- SPPL2a−/− B cells show defective PI3K/Akt signaling and elevated pro-apoptotic gene expression.
- CD74/p8 accumulation disrupts B cell receptor (BCR) trafficking and surface IgM expression.
- SPPL2a inhibition reduces interleukin-10 (IL-10) and interferon-β (IFN-β) secretion in dendritic cells exposed to mycobacteria.
Rationale for Developing SPL-410 as a Selective SPPL2a Inhibitor
SPL-410 emerged from iterative optimization of a high-throughput screening hit (compound 1 ) featuring a hydroxyethylamine (HEA) core . Structural modifications aimed to enhance potency, selectivity, and oral bioavailability:
| Property | SPL-410 | Initial Hit (1) |
|---|---|---|
| IC50 (SPPL2a) | 9 nM | 1,200 nM |
| Selectivity (SPPL2b) | 54-fold | <2-fold |
| Solubility | 10 mM in DMSO | <1 mM |
| Oral Exposure (mice) | Cmax = 1,230 ng/mL | Not reported |
The HEA moiety mimics the tetrahedral transition state during proteolysis, binding aspartate residues in SPPL2a's catalytic site. Key design elements include:
- A 4-tert-butylbenzene sulfonamide group for hydrophobic interactions with SPPL2a's substrate pocket.
- A trifluoromethoxy phenyl side chain improving metabolic stability.
- A cyclobutylamine substituent reducing off-target effects on γ-secretase and SPP.
In mechanistic studies, SPL-410 inhibited CD74/p8 processing in A20 murine B cells (IC50 = 150 nM) and achieved 82% target engagement in mouse spleen at 10 mg/kg. Its selectivity profile (>100-fold over BACE1, cathepsin D, and renin) minimized risks of ancillary toxicity.
Properties
Molecular Formula |
C24H31F3N2O4S |
|---|---|
Molecular Weight |
500.5772 |
IUPAC Name |
N-((2S,3S)-3-Amino-2-hydroxy-3-(4-(trifluoromethoxy)phenyl)propyl)-4-(tert-butyl)-N-cyclobutylbenzenesulfonamide |
InChI |
InChI=1S/C24H31F3N2O4S/c1-23(2,3)17-9-13-20(14-10-17)34(31,32)29(18-5-4-6-18)15-21(30)22(28)16-7-11-19(12-8-16)33-24(25,26)27/h7-14,18,21-22,30H,4-6,15,28H2,1-3H3/t21-,22-/m0/s1 |
InChI Key |
KEEHEUGOPCFXAV-VXKWHMMOSA-N |
SMILES |
O=S(C1=CC=C(C(C)(C)C)C=C1)(N(C[C@H](O)[C@@H](N)C2=CC=C(OC(F)(F)F)C=C2)C3CCC3)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SPL‑410; SPL 410; SPL410; |
Origin of Product |
United States |
Q & A
Table 1: P-E/I-C-O Framework for Research Questions
| Component | Description | Example for SPL-410 |
|---|---|---|
| Population | Target system | "Triple-negative breast cancer cells" |
| Exposure | Intervention | "SPL-410 at 10–100 µM" |
| Comparison | Control group | "Untreated cells + vehicle control" |
| Outcome | Measurable effect | "Reduction in tumor spheroid size" |
Q. Table 2: Common Errors in Experimental Design
| Error Type | Impact | Mitigation Strategy |
|---|---|---|
| Uncontrolled variables | Confounded results | Use randomized block designs |
| Insufficient replicates | Low statistical power | Apply power analysis pre-study |
| Poor documentation | Irreproducible protocols | Adopt electronic lab notebooks |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
